Fasn-IN-6

Description

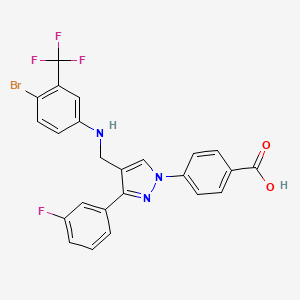

Structure

3D Structure

Properties

Molecular Formula |

C24H16BrF4N3O2 |

|---|---|

Molecular Weight |

534.3 g/mol |

IUPAC Name |

4-[4-[[4-bromo-3-(trifluoromethyl)anilino]methyl]-3-(3-fluorophenyl)pyrazol-1-yl]benzoic acid |

InChI |

InChI=1S/C24H16BrF4N3O2/c25-21-9-6-18(11-20(21)24(27,28)29)30-12-16-13-32(19-7-4-14(5-8-19)23(33)34)31-22(16)15-2-1-3-17(26)10-15/h1-11,13,30H,12H2,(H,33,34) |

InChI Key |

BBCNDXNURGQGSQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=NN(C=C2CNC3=CC(=C(C=C3)Br)C(F)(F)F)C4=CC=C(C=C4)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Molecular Interface: A Technical Guide to the Target Binding Site of Novel Inhibitors on Fatty Acid Synthase (FASN)

Introduction

Fatty Acid Synthase (FASN) has emerged as a critical therapeutic target in oncology and metabolic diseases due to its pivotal role in de novo lipogenesis, a process significantly upregulated in many cancer cells to meet the demands of rapid proliferation and membrane synthesis.[1][2] The development of small molecule inhibitors targeting FASN is an area of intense research. While specific data for a compound designated "Fasn-IN-6" is not available in the public domain as of late 2025, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the binding site and mechanism of action of novel FASN inhibitors. This document will leverage data from well-studied FASN inhibitors to illustrate key concepts and methodologies.

FASN is a large, homodimeric multi-enzyme complex responsible for the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[3][4] Each monomer contains seven distinct catalytic domains: β-ketoacyl synthase (KS), malonyl/acetyltransferase (MAT), dehydratase (DH), enoyl reductase (ER), β-ketoacyl reductase (KR), acyl carrier protein (ACP), and thioesterase (TE).[3][5] These domains represent potential binding sites for inhibitory compounds.

Quantitative Analysis of Known FASN Inhibitors

Understanding the binding affinities and inhibitory concentrations of existing compounds provides a crucial benchmark for novel drug discovery. The following table summarizes quantitative data for several well-characterized FASN inhibitors.

| Inhibitor | Target Domain | IC50 (Biochemical Assay) | Cell-Based Assay IC50 | Reference |

| TVB-3166 | Not Specified | 0.042 µM | 0.060 µM (Palmitate Synthesis) | [6][7] |

| GSK2194069 | β-ketoacyl reductase (KR) | 7.7 nM | Not Specified | [8] |

| Orlistat | Thioesterase (TE) | 122 ng/ml (General Lipase) | 30 µM (FASN Inhibition in PC3 cells) | [7][9] |

| Cerulenin | Ketoacyl Synthase (KS) | Not Specified | 3.54 µg/ml (Y79 cells) | [8][10] |

| Fasnall | Not Specified | 3.71 µM | Not Specified | [11] |

| IPI-9119 | Thioesterase (TE) | 0.3 nM | Not Specified | [7] |

| C75 | Not Specified | 35 µM (Clonogenic Assay) | Not Specified | [7] |

Key Experimental Protocols

The characterization of a novel FASN inhibitor requires a suite of biochemical and cell-based assays. Below are detailed protocols for essential experiments.

FASN Enzyme Activity Assay (NADPH Oxidation Assay)

This assay spectrophotometrically measures the activity of FASN by monitoring the rate of NADPH oxidation, a necessary cofactor for the fatty acid synthesis cycle.

Materials:

-

Purified FASN enzyme or cell lysate containing FASN.

-

Reaction Buffer: 200 mM potassium phosphate buffer (pH 6.6), 1 mM DTT, 1 mM EDTA.

-

Substrates: Acetyl-CoA (30 µM final concentration), Malonyl-CoA (50 µM final concentration).

-

Cofactor: NADPH (0.24 mM final concentration).

-

Novel inhibitor (e.g., this compound) at various concentrations.

-

96-well UV-transparent plate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare the reaction mixture in a 96-well plate containing the reaction buffer, NADPH, and acetyl-CoA.

-

Add the novel inhibitor at a range of concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

-

To initiate the reaction, add the purified FASN enzyme or cell lysate to each well.[10]

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the decrease in absorbance at 340 nm every minute for 15-30 minutes. This corresponds to the oxidation of NADPH.[12]

-

Calculate the rate of NADPH oxidation for each inhibitor concentration.

-

Plot the rate of reaction against the inhibitor concentration to determine the IC50 value.

Cellular Palmitate Synthesis Assay

This assay measures the de novo synthesis of palmitate in cultured cells, providing a measure of FASN activity in a cellular context.

Materials:

-

Cancer cell line with high FASN expression (e.g., LNCaP, HeLa).[6]

-

Cell culture medium.

-

Novel inhibitor (e.g., this compound).

-

¹³C-labeled acetate.

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS).

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of the novel inhibitor for a predetermined time (e.g., 4-24 hours).

-

Following inhibitor treatment, add ¹³C-labeled acetate to the culture medium and incubate for an additional period (e.g., 18 hours).[6]

-

Harvest the cells and extract total lipids.

-

Analyze the lipid extracts by GC-MS or LC-MS to quantify the amount of ¹³C-labeled palmitate.

-

Normalize the amount of labeled palmitate to the total protein concentration.

-

Determine the IC50 value by plotting the percentage of palmitate synthesis inhibition against the inhibitor concentration.

Malonyl-CoA Accumulation Assay

Inhibition of FASN leads to the accumulation of its substrate, malonyl-CoA. Measuring this accumulation can serve as a direct indicator of target engagement.

Materials:

-

Cancer cell line (e.g., BT-474).[13]

-

Novel inhibitor (e.g., this compound).

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Procedure:

-

Treat cultured cells with the novel inhibitor at a specific concentration (e.g., 50 µM) for a defined period (e.g., 4 hours).[13]

-

Harvest the cells and perform metabolite extraction.

-

Analyze the cell extracts using LC-MS/MS to quantify the intracellular concentration of malonyl-CoA.[13]

-

Compare the levels of malonyl-CoA in inhibitor-treated cells to vehicle-treated control cells. A significant increase indicates FASN inhibition.

Visualizing Pathways and Workflows

FASN Signaling and its Role in Cancer

FASN is regulated by several oncogenic signaling pathways and its products contribute to cancer cell proliferation and survival.

Caption: FASN signaling pathway in cancer.

Experimental Workflow for FASN Inhibitor Binding Site Identification

A logical workflow is essential to pinpoint the specific domain on FASN where a novel inhibitor binds.

Caption: Workflow for identifying inhibitor binding site.

By following these protocols and workflows, researchers can effectively characterize the binding site and mechanism of action for novel FASN inhibitors, paving the way for the development of new and effective therapies.

References

- 1. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Essentiality of fatty acid synthase in the 2D to anchorage-independent growth transition in transforming cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Fatty acid synthase - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Chemical inhibition of fatty acid synthase: molecular docking analysis and biochemical validation in ocular cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Inhibitor of Fatty Acid Synthase Thioesterase Domain with Improved Cytotoxicity against Breast Cancer Cells and Stability in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the In Vitro Fatty Acid Synthase (FASN) Inhibition Assay Featuring Fasn-IN-6

This technical guide provides a comprehensive overview of the in vitro inhibition of Fatty Acid Synthase (FASN), a critical enzyme in de novo lipogenesis, with a focus on the inhibitor Fasn-IN-6. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and the discovery of novel therapeutics targeting FASN.

Introduction to FASN and its Inhibition

Fatty Acid Synthase (FASN) is a multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA.[1] In normal adult tissues, FASN expression is generally low, as dietary fatty acids are the primary source of lipids. However, FASN is significantly upregulated in many cancer types to support rapid cell proliferation and membrane biogenesis, making it an attractive target for therapeutic intervention.[1][2] Inhibition of FASN can lead to apoptosis in cancer cells and has been shown to have anti-tumor activity.[1][3]

This compound (also referred to as compound 44) has been identified as a potent inhibitor of fatty acid biosynthesis.[4][5] While primarily characterized for its antibacterial activity through the inhibition of the bacterial fatty acid synthesis (FAB) pathway, its activity against human FASN makes it a compound of interest in oncological research.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and other relevant FASN inhibitors for comparative purposes.

| Compound | Target Pathway | Assay Type | IC50 / MIC | Cell Line / Organism | Reference |

| This compound (compound 44) | Fatty Acid Biosynthesis | Minimum Inhibitory Concentration (MIC) | 1 µg/mL | S. aureus ATCC 25923 | [4][5] |

| This compound (compound 44) | Fatty Acid Biosynthesis | Minimum Inhibitory Concentration (MIC) | 4 µg/mL | E. faecalis ATCC 29212 | [4][5] |

| TVB-3166 | FASN | Biochemical Assay | 0.042 µM | Purified FASN | [3] |

| TVB-3166 | Cellular Palmitate Synthesis | Cellular Assay | 0.081 µM | CALU-6 cells | [3] |

| GSK2194069 | FASN | Enzyme Activity Assay | 0.0604 µM | Purified human FASN | [6] |

| TVB-3166 | FASN | Enzyme Activity Assay | 0.0736 µM | Purified human FASN | [6] |

| Fasnall | FASN | Enzyme Activity Assay | 3.71 µM | Purified human FASN | [6] |

Experimental Protocols

In Vitro FASN Inhibition Assay (NADPH Oxidation Assay)

This protocol describes a common method to measure the enzymatic activity of FASN by monitoring the oxidation of NADPH at 340 nm.[7]

Materials:

-

Purified human FASN enzyme

-

This compound or other test inhibitors

-

Reaction Buffer: 200 mM potassium phosphate buffer (pH 6.6), 1 mM DTT, 1 mM EDTA

-

Substrates: Acetyl-CoA, Malonyl-CoA, NADPH

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the following to each well:

-

Reaction Buffer

-

A serially diluted concentration of this compound or control vehicle (DMSO).

-

30 µM Acetyl-CoA

-

0.24 mM NADPH

-

-

Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 50 µM Malonyl-CoA to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C. The rate of NADPH oxidation is proportional to FASN activity.

-

Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Workflow for the in vitro FASN inhibition assay.

Cellular Fatty Acid Synthesis Inhibition Assay

This assay measures the ability of an inhibitor to block de novo fatty acid synthesis in a cellular context using a radiolabeled precursor.

Materials:

-

Cancer cell line with high FASN expression (e.g., LNCaP, MCF7)

-

Cell culture medium and serum

-

This compound or other test inhibitors

-

[U-¹⁴C]acetic acid

-

Scintillation counter and fluid

Procedure:

-

Seed cells in 24-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 2 hours).

-

Add 1 µCi/well of [U-¹⁴C]acetic acid and incubate for an additional 2-3 hours.

-

Wash the cells with PBS and perform a Folch extraction to isolate total lipids.

-

Measure the amount of incorporated radioactivity in the lipid fraction using a scintillation counter.

-

Normalize the counts to the total protein content in parallel wells.

-

Calculate the percent inhibition of fatty acid synthesis for each inhibitor concentration and determine the IC50 value.

Signaling Pathways Affected by FASN Inhibition

Inhibition of FASN has profound effects on cellular signaling, primarily due to the depletion of its product, palmitate, and the accumulation of its substrate, malonyl-CoA. These changes impact membrane composition, protein localization, and key oncogenic signaling pathways.

FASN activity is often downstream of the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer.[1] In turn, FASN inhibition can create a feedback loop, leading to a decrease in phosphorylated Akt.[1] The integrity of lipid rafts, specialized membrane microdomains enriched in saturated fatty acids and cholesterol, is dependent on de novo lipogenesis. FASN inhibition disrupts lipid raft architecture, which can impair the function of raft-associated signaling proteins like EGFR and Her2.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. axonmedchem.com [axonmedchem.com]

- 4. Current Status and Future Prospects of Marine Natural Products (MNPs) as Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. Progress of anti-tuberculosis drug targets and novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Biological Effects of FASN Inhibition: A Technical Guide

Disclaimer: Information regarding the specific compound "Fasn-IN-6" is not available in the public domain as of the latest update. This guide provides a comprehensive overview of the biological effects of Fatty Acid Synthase (FASN) inhibition based on data from other well-characterized FASN inhibitors, which are expected to share similar mechanisms of action.

Introduction to Fatty Acid Synthase (FASN) in Oncology

Fatty Acid Synthase (FASN) is the key enzyme responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1][2] While FASN expression is typically low in most normal adult tissues, which preferentially utilize circulating fatty acids, it is significantly upregulated in many human cancers.[3][4] This elevated FASN activity in tumor cells provides the necessary lipids for rapid membrane biogenesis, energy storage, and the generation of signaling molecules, thereby supporting cell proliferation, survival, and metastasis.[1] Consequently, FASN has emerged as a promising therapeutic target in oncology.[3][5]

Mechanism of Action of FASN Inhibitors

FASN inhibitors exert their anti-neoplastic effects through a variety of mechanisms, primarily centered on the disruption of lipid metabolism. The inhibition of FASN leads to a depletion of downstream lipid products and an accumulation of the substrate malonyl-CoA. This disruption has several key consequences for cancer cells:

-

Induction of Apoptosis: The accumulation of malonyl-CoA is cytotoxic and can trigger apoptosis.[6] Furthermore, the depletion of palmitate and other fatty acids disrupts cellular membrane integrity and signaling, leading to programmed cell death.

-

Cell Cycle Arrest: Endogenously synthesized fatty acids are critical for the completion of the cell cycle.[7] Inhibition of FASN can induce cell cycle arrest, often at the G2/M phase.[7]

-

Inhibition of Oncogenic Signaling: FASN activity is intricately linked with major oncogenic signaling pathways. Inhibition of FASN has been shown to suppress pathways such as PI3K/AKT/mTOR and affect the localization and function of membrane-associated proteins like N-Ras.[7][8][9]

-

Metabolic Reprogramming: FASN inhibition forces a shift in cellular metabolism. Cancer cells become more reliant on exogenous fatty acids and may exhibit alterations in glycolysis and mitochondrial respiration.[4]

Quantitative Data on Representative FASN Inhibitors

The following tables summarize the in vitro efficacy of several well-studied FASN inhibitors across various cancer cell lines.

Table 1: IC50 Values of FASN Inhibitors on Cell Viability

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) |

| TVB-3166 | CALU-6 | Non-Small-Cell Lung Cancer | 0.10[9] |

| TVB-3664 | MHCC97H | Hepatocellular Carcinoma | ~1.0[8] |

| TVB-3664 | HLE | Hepatocellular Carcinoma | ~0.5[8] |

| TVB-3664 | SNU449 | Hepatocellular Carcinoma | ~0.2[8] |

| C75 | HepG2 | Hepatocellular Carcinoma | ~80-100 (for 50% viability decrease)[10] |

Table 2: Effect of FASN Inhibitors on Cellular Processes

| Inhibitor | Cell Line | Effect | Concentration |

| TVB-3166 | LNCaP-LN3 | Significant reduction in cell viability | 50 µM[5] |

| GSK2194069 | LNCaP-LN3 | Significant reduction in cell viability | 50 µM[5] |

| Fasnall | LNCaP-LN3 | Significant reduction in cell viability | 50 µM[5] |

| TVB-3166 | MCF-7 | Reduced cell survival and proliferation | 50-150 nM |

Signaling Pathways Modulated by FASN Inhibition

FASN does not operate in isolation; its activity is regulated by and, in turn, influences critical cellular signaling networks. Growth factor signaling through pathways like PI3K/AKT and MAPK upregulates FASN expression.[8] FASN inhibition disrupts these pathways, in part by altering the lipid composition of cellular membranes and affecting the localization and function of lipid-modified signaling proteins.

Experimental Protocols for the Evaluation of FASN Inhibitors

The assessment of FASN inhibitors involves a combination of in vitro and in vivo methodologies to determine their efficacy and mechanism of action.

5.1. In Vitro Assays

-

Cell Viability and Proliferation Assays:

-

Method: Cancer cell lines are seeded in 96-well plates and treated with a range of inhibitor concentrations for 24-72 hours. Cell viability is then assessed using assays such as WST-1, MTS, or crystal violet staining.[5][10]

-

Purpose: To determine the dose-dependent effect of the inhibitor on cell growth and to calculate the IC50 value.

-

-

FASN Enzyme Activity Assay:

-

Method: Cell lysates containing FASN are prepared. The inhibitor is pre-incubated with the lysate, followed by the addition of substrates (acetyl-CoA, malonyl-CoA, NADPH). Enzyme activity is measured by monitoring the consumption of NADPH.

-

Purpose: To directly measure the inhibitory effect of the compound on FASN's enzymatic activity.

-

-

Western Blot Analysis:

-

Method: Cells are treated with the inhibitor, and protein lysates are collected. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against FASN and key signaling proteins (e.g., p-AKT, AKT, p-ERK, ERK).[8]

-

Purpose: To assess the impact of FASN inhibition on the expression and activation of downstream signaling pathways.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Method: RNA is extracted from treated cells and reverse-transcribed to cDNA. The expression levels of FASN and other relevant genes are quantified using specific primers.

-

Purpose: To determine if the inhibitor affects the transcription of the FASN gene or other metabolic genes.

-

5.2. In Vivo Models

-

Xenograft Studies:

-

Method: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice. Once tumors are established, mice are treated with the FASN inhibitor or a vehicle control. Tumor growth is monitored over time.[3]

-

Purpose: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.

-

-

Hydrodynamic Tail Vein Injection Models:

-

Method: Plasmids encoding oncogenes are rapidly injected into the tail vein of mice to induce liver tumors. These mice are then treated with the FASN inhibitor to assess its effect on tumor development and progression.[3][8]

-

Purpose: To study the role of FASN in hepatocarcinogenesis and the therapeutic potential of its inhibition in a genetically defined tumor model.

-

Conclusion

The inhibition of Fatty Acid Synthase represents a promising strategy for cancer therapy due to its overexpression in tumor cells and its critical role in supporting malignant phenotypes. While specific data on this compound is not publicly available, the extensive research on other FASN inhibitors demonstrates a clear potential for this class of drugs to induce cancer cell death, arrest cell proliferation, and modulate key oncogenic signaling pathways. Further preclinical and clinical studies are essential to fully elucidate the therapeutic window and potential of FASN inhibitors, both as monotherapies and in combination with other anti-cancer agents.

References

- 1. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inactivation of fatty acid synthase impairs hepatocarcinogenesis driven by AKT in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Increased expression of fatty acid synthase provides a survival advantage to colorectal cancer cells via upregulation of cellular respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dual regulation of fatty acid synthase (FASN) expression by O-GlcNAc transferase (OGT) and mTOR pathway in proliferating liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Modulation of Breast Cancer Cell FASN Expression by Obesity-Related Systemic Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Essentiality of fatty acid synthase in the 2D to anchorage-independent growth transition in transforming cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Role of Fatty Acid Synthase (FASN) Inhibitors in Lipid Biosynthesis Pathways

Disclaimer: Extensive literature searches did not yield specific information on a compound named "Fasn-IN-6." Therefore, this guide focuses on the well-characterized role of Fatty Acid Synthase (FASN) and its inhibitors in lipid biosynthesis, providing a comprehensive framework applicable to any potent and selective FASN inhibitor.

Executive Summary

Fatty Acid Synthase (FASN) is the central enzyme responsible for the de novo synthesis of long-chain fatty acids, primarily palmitate. While its expression is typically low in most healthy adult tissues, FASN is significantly upregulated in numerous cancer types to meet the high lipid demand of rapidly proliferating cells.[1][2] This differential expression makes FASN a compelling therapeutic target for oncology. Pharmacological inhibition of FASN disrupts lipid biosynthesis, leading to a cascade of anti-tumor effects, including the accumulation of toxic metabolic intermediates, cell cycle arrest, and apoptosis.[3] This document provides a detailed overview of the FASN-mediated lipid biosynthesis pathway, the multifaceted consequences of its inhibition, quantitative data on representative inhibitors, and key experimental protocols for researchers.

The Role of FASN in De Novo Lipogenesis

De novo lipogenesis (DNL) is the metabolic pathway for synthesizing fatty acids from acetyl-CoA and malonyl-CoA. FASN, a large multi-enzyme complex, catalyzes the final steps of this process.[4] The synthesis of one molecule of palmitate consumes one molecule of acetyl-CoA, seven molecules of malonyl-CoA, and fourteen molecules of NADPH.[1]

The key steps are:

-

Substrate Loading: Acetyl-CoA and malonyl-CoA are loaded onto the acyl carrier protein (ACP) domain.

-

Condensation: A four-carbon chain is formed.

-

Reduction, Dehydration, and Reduction: A series of reactions elongates the fatty acid chain by two carbons in each cycle.

-

Termination: The thioesterase (TE) domain cleaves the completed 16-carbon palmitate from the enzyme.

Oncogenic signaling pathways, such as the PI3K/AKT/mTOR pathway, often drive the upregulation of FASN in cancer cells, linking cell growth signals directly to the metabolic machinery required for proliferation.[5][6]

References

- 1. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inactivation of fatty acid synthase impairs hepatocarcinogenesis driven by AKT in mice and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors. [vivo.weill.cornell.edu]

- 4. Enhanced De Novo Lipid Synthesis Mediated by FASN Induces Chemoresistance in Colorectal Cancer [mdpi.com]

- 5. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Therapeutic efficacy of FASN inhibition in preclinical models of HCC - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Fasn-IN-6 solubility and preparation for experiments

Application Notes and Protocols for Fasn-IN-6

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on a compound specifically named "this compound" is limited. These application notes and protocols are based on the general characteristics of Fatty Acid Synthase (FASN) inhibitors and data available for representative compounds in this class. It is recommended to consult the supplier's specific product information for "this compound" when available.

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation is a hallmark of many cancers, making it a compelling target for therapeutic intervention. This compound is a research compound identified as an inhibitor of FASN. These notes provide detailed information on its solubility, preparation for experiments, and protocols for its application in cancer research.

Solubility and Preparation for Experiments

Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible experimental results. The following sections detail the solubility, storage, and preparation of stock solutions.

Solubility

While specific solubility data for this compound is not widely published, FASN inhibitors, as a class of small molecules, are often soluble in organic solvents. For a similar compound, "FASN inhibitor 1," solubility in Dimethyl Sulfoxide (DMSO) is confirmed. It is highly recommended to prepare stock solutions in 100% DMSO.

Table 1: Solubility of Representative FASN Inhibitors

| Solvent | Solubility | Notes |

| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |

| Ethanol | Limited to Insoluble | Not generally recommended for initial stock solutions. |

| Water | Insoluble | Aqueous buffers for final assay concentrations should contain a low percentage of DMSO. |

Storage and Stability

For maximal stability, this compound should be stored under the following conditions:

-

Solid Form: Store at -20°C or -80°C, protected from light and moisture.

-

Stock Solutions (in DMSO): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C. When stored at -80°C, stock solutions are typically stable for up to 6 months. For short-term storage (up to 1 month), -20°C is acceptable.

Preparation of Stock Solutions

A standard practice for preparing stock solutions of FASN inhibitors for in vitro experiments is as follows:

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolving in DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

-

Ensuring Complete Dissolution: Vortex the solution thoroughly. If necessary, sonicate briefly in a water bath to ensure the compound is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes and store at -80°C.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound to assess its effects on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, PC-3, LNCaP)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (for dissolving formazan crystals)

-

Phosphate-Buffered Saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Western Blot Analysis of FASN Expression

This protocol is used to assess the effect of this compound on the expression levels of FASN and downstream signaling proteins.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-PARP, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells in protein lysis buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Denature protein samples and load equal amounts (20-40 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

FASN Enzyme Activity Assay

This spectrophotometric assay measures the activity of FASN by monitoring the oxidation of NADPH.[1][2][3][4]

Materials:

-

Purified FASN enzyme or cell lysate containing FASN

-

This compound

-

Assay Buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)

-

Acetyl-CoA solution

-

Malonyl-CoA solution

-

NADPH solution

-

96-well UV-transparent plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH.

-

Inhibitor Addition: Add this compound at various concentrations to the respective wells. Include a vehicle control (DMSO).

-

Enzyme Addition: Add the purified FASN enzyme or cell lysate to each well.

-

Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 10-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding malonyl-CoA to each well.

-

Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every minute for 15-30 minutes at 37°C. The decrease in absorbance corresponds to the oxidation of NADPH.[1][4]

-

Data Analysis: Calculate the rate of NADPH oxidation (the slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each concentration of this compound and calculate the IC₅₀ value.

Quantitative Data

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for several known FASN inhibitors against purified FASN or in cellular assays. This data can serve as a reference for expected potency.

Table 2: IC₅₀ Values of Representative FASN Inhibitors

| Compound | Assay Type | IC₅₀ (µM) | Reference |

| GSK2194069 | Purified Human FASN | 0.0604 | [4] |

| TVB-3166 | Purified Human FASN | 0.0736 | [4] |

| Fasnall | Purified Human FASN | 3.71 | [5] |

| TVB-3166 | Cellular Palmitate Synthesis | 0.081 | [6] |

| TVB-3166 | CALU-6 Cell Viability | 0.10 | [6] |

Signaling Pathways and Experimental Workflows

FASN Signaling Pathway in Cancer

FASN is integrated into major oncogenic signaling pathways. Its inhibition can affect cell growth, proliferation, and survival.

Caption: FASN is regulated by the PI3K/AKT/mTOR pathway and influences cell proliferation and survival.

General Experimental Workflow for Evaluating this compound

The following diagram illustrates a typical workflow for the preclinical evaluation of a FASN inhibitor.

Caption: A streamlined workflow for the in vitro characterization of this compound.

References

- 1. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [bio-protocol.org]

- 2. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay [en.bio-protocol.org]

- 3. researchgate.net [researchgate.net]

- 4. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|Potent FASN Inhibitor|For Research [benchchem.com]

Application Notes and Protocols for Cell-Based Assays to Determine Fasn-IN-6 Efficacy

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids.[1][2] In many cancer types, FASN is overexpressed and has been linked to tumor growth, proliferation, and survival, making it a promising target for anticancer therapies.[3][4][5][6] Fasn-IN-6 is a representative inhibitor of FASN, and this document provides detailed protocols for a panel of cell-based assays to evaluate its efficacy. These assays are designed to assess the impact of this compound on cancer cell viability, its ability to induce programmed cell death (apoptosis), and its direct effect on fatty acid synthesis.

The following protocols are intended as a guide and may require optimization based on the specific cell lines and laboratory conditions used.

Data Presentation: Efficacy of FASN Inhibitors

The following tables summarize quantitative data for various FASN inhibitors, including Fasnall and TVB-3166, which can serve as a reference for expected outcomes when testing this compound.

Table 1: Inhibition of Fatty Acid Synthesis

| Compound | Cell Line | Assay Type | IC50 | Reference |

| Fasnall | HepG2 | [³H]glucose incorporation into lipids | 213 nM | [7] |

| Fasnall | HepG2 | [¹⁴C]acetate incorporation into lipids | 147 nM | [7] |

| Fasnall | BT474 | Purified human FASN inhibition | 3.71 µM | [7][8] |

| TVB-3166 | HeLa | Cellular palmitate synthesis | 60 nM | [9] |

| TVB-3166 | Purified FASN | Biochemical assay | 42 nM | [9] |

| GSK2194069 | LNCaP-LN3 | Purified human FASN inhibition | 60.4 nM | [8] |

| TVB-3166 | LNCaP-LN3 | Purified human FASN inhibition | 73.6 nM | [8] |

Table 2: Effect on Cell Viability

| Compound | Cell Line | Assay | Treatment Duration | IC50 / Effect | Reference |

| TVB-3166 | 90 tumor cell lines | CellTiter-Glo | 7 days | Varied (e.g., 72% cell death in CALU-6) | [9] |

| Fasnall | LNCaP-LN3 | WST-1 assay | 24 hours | Significant reduction at 50 µM | [8] |

| GSK2194069 | LNCaP-LN3 | WST-1 assay | 24 hours | Significant reduction at 50 µM | [8] |

| TVB-3166 | LNCaP-LN3 | WST-1 assay | 24 hours | Significant reduction at 50 µM | [8] |

Experimental Protocols

Fatty Acid Synthesis Inhibition Assay

This assay measures the ability of this compound to inhibit the de novo synthesis of fatty acids by quantifying the incorporation of a radiolabeled precursor into cellular lipids.

Principle: Actively proliferating cancer cells take up labeled precursors like [¹⁴C]acetate or [³H]glucose, which are then used in the synthesis of new fatty acids. A reduction in the incorporation of the label in the presence of this compound indicates inhibition of FASN activity.

Materials:

-

Cancer cell line of interest (e.g., HepG2, A549)

-

Complete cell culture medium

-

This compound

-

[¹⁴C]acetate or [³H]glucose

-

Phosphate-buffered saline (PBS)

-

Lipid extraction solution (e.g., Chloroform:Methanol, 2:1)

-

Scintillation vials and scintillation cocktail

-

Scintillation counter

Protocol:

-

Cell Seeding: Seed cells in a 24-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 2 hours in serum-free medium. Include a vehicle control (e.g., DMSO).

-

Radiolabeling: Add 1 µCi of [¹⁴C]acetate to each well and incubate for an additional 2 hours.[10]

-

Cell Lysis and Lipid Extraction:

-

Wash the cells twice with cold PBS.

-

Add the lipid extraction solution to each well and incubate for 15 minutes to lyse the cells and extract the lipids.

-

-

Quantification:

-

Transfer the lipid extract to a scintillation vial.

-

Allow the solvent to evaporate.

-

Add scintillation cocktail to each vial and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Normalize the counts per minute (CPM) to the protein concentration of a parallel well to account for any differences in cell number.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Workflow for Fatty Acid Synthesis Inhibition Assay

Caption: Workflow for the fatty acid synthesis inhibition assay.

Cell Viability Assay (WST-1)

This assay evaluates the effect of this compound on cell proliferation and viability.

Principle: The WST-1 reagent is a tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of metabolically active cells.

Materials:

-

Cancer cell line of interest (e.g., LNCaP-LN3)

-

Complete cell culture medium

-

This compound

-

WST-1 reagent

-

96-well microplate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed 7,500 cells per well in a 96-well plate in a total volume of 100 µL and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.[8]

-

WST-1 Incubation: Add 10 µL of WST-1 reagent to each well and incubate for 2 hours.[8]

-

Measurement: Measure the absorbance at 470 nm using a microplate reader.[8]

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Express the results as a percentage of the vehicle-treated control cells.

-

Plot cell viability against the log of the this compound concentration to determine the IC50 value.

-

Workflow for WST-1 Cell Viability Assay

Caption: Workflow for the WST-1 cell viability assay.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the induction of apoptosis by measuring the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a luminogenic caspase-3/7 substrate. In the presence of active caspase-3 or -7, the substrate is cleaved, generating a luminescent signal that is proportional to the amount of caspase activity.[11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Assay kit

-

96-well white-walled microplate

-

Luminometer

Protocol:

-

Cell Seeding: Seed cells in a 96-well white-walled plate at a density that will result in a sub-confluent monolayer at the time of assay.

-

Compound Treatment: Treat cells with various concentrations of this compound for a predetermined time (e.g., 6, 12, 24, or 48 hours).[11]

-

Assay Reagent Addition:

-

Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

-

Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

-

-

Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the luminescence of each well using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence (from wells with medium and reagent only).

-

Express the results as fold change in caspase activity relative to the vehicle-treated control.

-

Signaling Pathway: FASN Inhibition and Apoptosis

Caption: FASN inhibition by this compound leads to apoptosis.

Signaling Pathways Affected by FASN Inhibition

Inhibition of FASN by compounds like this compound has been shown to impact several critical signaling pathways in cancer cells.[12] Understanding these pathways can provide a more comprehensive picture of the inhibitor's mechanism of action.

Key Pathways:

-

PI3K/AKT/mTOR Pathway: FASN is often regulated by the PI3K/AKT/mTOR pathway, and in turn, FASN inhibition can lead to decreased phosphorylation of Akt and S6, key components of this pathway.[2][12] This disruption can halt cell growth and proliferation.

-

Wnt/β-catenin Pathway: FASN inhibition can suppress the Wnt/β-catenin pathway by reducing the phosphorylation of Lrp6 and β-catenin, and decreasing the expression of downstream targets like c-Myc.[12]

-

Growth Factor Receptor Signaling: The expression of FASN is regulated by growth factors such as EGFR and HER2.[3] Inhibition of FASN can disrupt the proper localization and function of lipid-raft-associated proteins, which are important for signal transduction.[12]

FASN-Related Signaling Pathways

Caption: Overview of FASN-related signaling pathways in cancer.

References

- 1. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual regulation of fatty acid synthase (FASN) expression by O-GlcNAc transferase (OGT) and mTOR pathway in proliferating liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. oncotarget.com [oncotarget.com]

- 5. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty Acid Synthase: An Emerging Target in Cancer [mdpi.com]

- 7. Fasnall, a Selective FASN Inhibitor, Shows Potent Anti-tumor Activity in the MMTV-Neu Model of HER2+ Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of de novo Palmitate Synthesis by Fatty Acid Synthase Induces Apoptosis in Tumor Cells by Remodeling Cell Membranes, Inhibiting Signaling Pathways, and Reprogramming Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Apoptosis Assay: Caspase-3 and Caspase-7 Cell Line Screen - Altogen Labs [altogenlabs.com]

- 12. researchgate.net [researchgate.net]

Application Note: Western Blot Protocol for FASN Expression Analysis

Introduction Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids, a metabolic pathway often upregulated in various cancer cells to support rapid proliferation and survival.[1][2] This makes FASN a compelling therapeutic target for cancer drug development.[1][3] Pharmacological inhibition of FASN can induce apoptosis and suppress tumor growth, making it essential to validate the inhibitor's effect on its target protein.[2]

This document provides a detailed protocol for assessing the expression levels of Fatty Acid Synthase (FASN) in cell lysates using Western blotting after treatment with a FASN inhibitor, exemplified by Fasn-IN-6. Western blotting is a standard technique used to detect and quantify a specific protein within a complex mixture, such as a cell lysate.[4] The protocol covers cell culture, inhibitor treatment, protein extraction, electrophoresis, immunoblotting, and data analysis.

FASN Signaling and Inhibition

FASN expression and activity are regulated by major oncogenic signaling pathways, including the PI3K/AKT/mTOR pathway.[1] Growth factor signaling can activate these pathways, leading to increased FASN expression and subsequent lipid synthesis, which is vital for creating new cell membranes and signaling molecules, thereby promoting cell proliferation and survival.[5][6] FASN inhibitors, such as this compound, are designed to block the enzymatic activity of FASN, leading to a reduction in fatty acid synthesis and an anti-proliferative effect.

Caption: FASN signaling pathway and point of inhibition.

Experimental Workflow

The overall experimental process follows a sequential workflow, beginning with cell preparation and concluding with quantitative analysis of FASN protein expression. Each step is critical for obtaining reliable and reproducible results.

Caption: Experimental workflow for FASN Western blot analysis.

Detailed Experimental Protocol

This protocol is optimized for cultured cells. All steps should be performed under appropriate laboratory safety conditions.

I. Materials and Reagents

-

Cell Lines: Cancer cell line with known FASN expression (e.g., HepG2, MCF-7, LNCaP).[7][8]

-

FASN Inhibitor: this compound (or other FASN inhibitor).

-

Lysis Buffer: RIPA buffer or NP-40 buffer supplemented with protease inhibitors.[9]

-

Protein Assay: BCA Protein Assay Kit.[8]

-

Loading Buffer: 2X or 4X Laemmli sample buffer.[9]

-

SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% gradient) or hand-casted gels.

-

Running Buffer: Tris-Glycine/SDS buffer.[9]

-

Transfer Buffer: Tris-Glycine buffer with 20% methanol.[9]

-

Membranes: PVDF or nitrocellulose membranes.[9]

-

Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST.

-

Primary Antibody: Anti-FASN antibody (e.g., Rabbit polyclonal or mouse monoclonal). Refer to manufacturer's datasheet for recommended dilution (typically 1:1000).[10]

-

Loading Control Antibody: Anti-GAPDH or Anti-β-Actin antibody (typically 1:1000 - 1:5000).

-

Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG (typically 1:2000 - 1:5000).[11]

-

Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20).

-

Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.

II. Cell Culture and Treatment

-

Culture cells in appropriate media and conditions until they reach 70-80% confluency.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10, 25 µM) for a predetermined time (e.g., 24, 48 hours). Include a vehicle control (e.g., DMSO). Optimization of concentration and duration is crucial for each cell line and inhibitor.

III. Preparation of Cell Lysates

-

After treatment, aspirate the media and wash the cells twice with ice-cold 1X PBS.[11]

-

Add 100-200 µL of ice-cold lysis buffer (with protease inhibitors) to each well of a 6-well plate.[9]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[11]

-

Agitate the lysate for 30 minutes at 4°C.[9]

-

Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.[9]

-

Transfer the supernatant (containing the protein) to a new, clean tube.

IV. Protein Quantification

-

Determine the protein concentration of each lysate using a BCA Protein Assay Kit, following the manufacturer’s instructions.[12]

-

Based on the concentrations, calculate the volume of lysate needed to obtain equal amounts of protein for each sample (typically 20-40 µg per lane).

-

Prepare samples for loading by adding Laemmli sample buffer and heating at 95-100°C for 5 minutes.

V. SDS-PAGE and Protein Transfer

-

Load equal amounts of protein into the wells of an SDS-PAGE gel. Include a molecular weight marker.

-

Run the gel at 100-120 V until the dye front reaches the bottom.[9] FASN is a large protein (~270 kDa), so ensure adequate separation in the high molecular weight range.[2]

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer at 100 V for 90-120 minutes or a semi-dry transfer according to the manufacturer's protocol is recommended.[9]

VI. Immunoblotting

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary anti-FASN antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[11]

-

Wash the membrane three times for 5-10 minutes each with TBST.[11]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Wash the membrane again three times for 10 minutes each with TBST.

-

After detection of FASN, the membrane can be stripped and re-probed for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

VII. Detection and Data Analysis

-

Prepare the ECL detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system.

-

Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the FASN band intensity to the corresponding loading control band intensity for each sample.

Data Presentation

Quantitative results from the Western blot analysis should be organized into a table for clear interpretation and comparison across different treatment conditions.

| Treatment Condition | FASN Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Band Intensity (Arbitrary Units) | Normalized FASN Expression (FASN/GAPDH) | % of Control |

| Vehicle Control (0 µM) | 15,230 | 14,980 | 1.017 | 100% |

| This compound (5 µM) | 11,560 | 15,110 | 0.765 | 75.2% |

| This compound (10 µM) | 7,890 | 14,850 | 0.531 | 52.2% |

| This compound (25 µM) | 4,120 | 15,050 | 0.274 | 26.9% |

References

- 1. mdpi.com [mdpi.com]

- 2. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Destabilization of fatty acid synthase by acetylation inhibits de novo lipogenesis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Western blot protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Modulation of Breast Cancer Cell FASN Expression by Obesity-Related Systemic Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. docs.abcam.com [docs.abcam.com]

- 10. Fatty Acid Synthase Antibody | Cell Signaling Technology [cellsignal.com]

- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 12. Identification of Acetylation Sites of Fatty Acid Synthase (FASN) by Mass Spectrometry and FASN Activity Assay - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FASN Inhibitors in Xenograft Cancer Models

Disclaimer: As of late 2025, publicly available data on a specific compound designated "Fasn-IN-6" is limited. Therefore, these application notes and protocols have been generated based on extensive research and data from well-characterized, structurally related Fatty Acid Synthase (FASN) inhibitors, such as TVB-3664 and TVB-3166, which have been evaluated in numerous preclinical xenograft cancer models. These notes are intended to serve as a comprehensive guide for researchers and scientists utilizing novel FASN inhibitors in similar experimental settings.

Introduction

Fatty Acid Synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. In many cancer types, FASN is overexpressed and has been linked to tumor progression, metastasis, and poor prognosis[1][2]. This upregulation provides rapidly proliferating cancer cells with the necessary lipids for membrane synthesis, energy storage, and signaling molecules[2][3]. Consequently, FASN has emerged as a promising therapeutic target in oncology. Small molecule inhibitors of FASN have demonstrated anti-tumor activity in a variety of preclinical cancer models, including patient-derived xenografts (PDX)[4].

These application notes provide a detailed overview of the use of FASN inhibitors in xenograft cancer models, including their mechanism of action, protocols for in vivo studies, and representative data.

Mechanism of Action

FASN inhibitors function by blocking the enzymatic activity of FASN, leading to a depletion of downstream lipid products, primarily palmitate. This disruption of lipid metabolism in cancer cells induces several anti-tumor effects:

-

Induction of Apoptosis: The inhibition of FASN can lead to an accumulation of the substrate malonyl-CoA, which has been reported to be cytotoxic, and a depletion of downstream fatty acids necessary for cell viability, ultimately triggering programmed cell death[1][2].

-

Inhibition of Signaling Pathways: FASN activity is interconnected with key oncogenic signaling pathways. Inhibition of FASN has been shown to suppress the PI3K/Akt/mTOR and MAPK/ERK pathways, which are crucial for cancer cell growth, proliferation, and survival[4][5]. In some contexts, particularly in HER2-positive cancers, FASN inhibition can also downregulate HER2 signaling[6][7].

-

Alteration of Membrane Composition and Function: By reducing the availability of fatty acids, FASN inhibitors can alter the composition of cell membranes, including lipid rafts, which can impact the localization and function of membrane-associated signaling proteins[8].

Signaling Pathways

The following diagram illustrates the central role of FASN in cancer cell metabolism and the key signaling pathways affected by its inhibition.

Data Presentation

The following tables summarize representative quantitative data from preclinical studies of FASN inhibitors in various xenograft models.

Table 1: In Vitro Cytotoxicity of FASN Inhibitors in Cancer Cell Lines

| Cell Line | Cancer Type | FASN Inhibitor | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | TVB-3166 | ~0.2 | [4] |

| HT29 | Colorectal Cancer | TVB-3166 | ~0.2 | [4] |

| CALU-6 | Non-Small Cell Lung Cancer | TVB-3166 | 0.10 | [6] |

| BT474 | Breast Cancer (HER2+) | G28UCM | ~5 | [7] |

| A549 | Non-Small Cell Lung Cancer | C93 | Not specified | [9] |

Table 2: In Vivo Efficacy of FASN Inhibitors in Xenograft Models

| Xenograft Model | Cancer Type | FASN Inhibitor | Dose & Schedule | Tumor Growth Inhibition (%) | Reference |

| H460 | Non-Small Cell Lung Cancer | C93 | 50 mg/kg, p.o., BID | Significant inhibition | [9] |

| A549 | Non-Small Cell Lung Cancer | C93 | 50 mg/kg, p.o., BID | Significant inhibition | [9] |

| BT474 | Breast Cancer (HER2+) | G28UCM | 40 mg/kg, i.p., QD | Tumor regression in some animals | [7] |

| CRC PDX | Colorectal Cancer | TVB-3664 | Not specified | Significant response in 30% of models | [4] |

| HCT116-LOHP | Oxaliplatin-Resistant Colorectal Cancer | Orlistat | 240 mg/kg, i.p., 5x/week | Significant reduction in tumor growth | [5] |

Experimental Protocols

Protocol 1: Evaluation of In Vivo Anti-Tumor Efficacy in a Subcutaneous Xenograft Model

This protocol describes a general procedure for assessing the efficacy of a FASN inhibitor in a subcutaneous xenograft model.

Materials:

-

Cancer cell line of interest (e.g., A549, HCT116)

-

6-8 week old immunocompromised mice (e.g., athymic nude, NSG)

-

Matrigel or similar basement membrane matrix

-

This compound or other FASN inhibitor

-

Vehicle control (e.g., DMSO, PEG400)

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Preparation: Culture cancer cells under standard conditions. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 107 cells/mL.

-

Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to establish and grow. Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width2) / 2.

-

Randomization: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

-

Drug Administration:

-

Prepare the FASN inhibitor formulation in the appropriate vehicle.

-

Administer the drug to the treatment group via the desired route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.

-

Administer the vehicle alone to the control group.

-

-

Monitoring: Continue to monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

-

Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration of treatment.

-

Tissue Collection: At the endpoint, euthanize the mice and collect tumors, blood, and other organs for further analysis (e.g., Western blot, immunohistochemistry, pharmacokinetic analysis).

Protocol 2: Western Blot Analysis of FASN Pathway Modulation in Tumor Tissue

This protocol details the procedure for analyzing changes in key signaling proteins in tumor lysates following treatment with a FASN inhibitor.

Materials:

-

Tumor tissue collected from the in vivo study

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FASN, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction: Homogenize frozen tumor tissue in ice-cold RIPA buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

-

Western Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, apply a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative changes in protein expression and phosphorylation.

Conclusion

The inhibition of FASN represents a promising strategy for the treatment of various cancers. The protocols and representative data presented in these application notes provide a framework for the preclinical evaluation of novel FASN inhibitors like this compound in xenograft cancer models. Careful experimental design and a thorough understanding of the underlying mechanism of action are crucial for the successful development of this class of anti-cancer agents.

References

- 1. FASN fatty acid synthase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound|Potent FASN Inhibitor|For Research [benchchem.com]

- 5. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US11679111B2 - Fatty acid synthase inhibitors - Google Patents [patents.google.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. uniprot.org [uniprot.org]

Application Notes and Protocols for Fasn-IN-6 Administration in Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Fasn-IN-6 is a representative name for a fatty acid synthase (FASN) inhibitor. The following application notes and protocols are based on publicly available information for various FASN inhibitors used in preclinical animal studies. Researchers should validate and optimize these protocols for their specific FASN inhibitor and animal model.

Introduction to FASN Inhibition in Animal Models

Fatty Acid Synthase (FASN) is a key enzyme in the de novo synthesis of long-chain fatty acids.[1][2] Its expression is often low in normal adult tissues but is significantly upregulated in many types of cancer cells to support their high proliferation rates and membrane synthesis needs.[2][3][4] This differential expression makes FASN an attractive therapeutic target in oncology.[3][4] Preclinical studies using various FASN inhibitors have demonstrated anti-tumor activity in a range of cancer models, including those for prostate, breast, colorectal, and lung cancer.[2][3]

These application notes provide a comprehensive guide to the formulation, administration, and experimental design for in vivo studies using a representative FASN inhibitor, "this compound". The protocols and data presented are synthesized from studies on established FASN inhibitors such as GSK2194069, TVB-3664, C75, and Orlistat.

Formulation and Solubility of FASN Inhibitors for In Vivo Use

The successful in vivo application of a FASN inhibitor is critically dependent on its formulation, which in turn is dictated by its solubility. Many small molecule inhibitors, including those targeting FASN, have poor aqueous solubility, necessitating the use of specific solvent systems or vehicles for administration.

Summary of Formulation Strategies

The following table summarizes common formulation strategies for FASN inhibitors based on available data for compounds like GSK2194069 and C75.

| Formulation Vehicle | Solubility/Concentration | Notes | Reference Compound(s) |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | A common vehicle for intravenous or intraperitoneal administration. Heating and/or sonication may be required to aid dissolution.[5] | GSK2194069 |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Captisol® (SBE-β-CD) is a solubilizing agent that can improve the aqueous solubility of hydrophobic compounds.[5] | GSK2194069 |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Suitable for oral or subcutaneous administration, providing a depot effect for sustained release.[5] | GSK2194069 |

| 0.5% Carboxymethyl cellulose (CMC) in water | Suspension | A common vehicle for oral administration of compounds with low water solubility.[6] | C75 |

| PEG400 | Solution | Polyethylene glycol 400 (PEG400) is a common solvent for oral formulations.[6] | C75 |

Protocol for Preparation of an Oral Suspension in 0.5% CMC

This protocol is suitable for the oral administration of a hydrophobic compound like this compound.

Materials:

-

This compound powder

-

Carboxymethyl cellulose sodium salt (CMC)

-

Sterile, deionized water

-

Sterile magnetic stir bar and stir plate

-

Sterile glass beaker or flask

-

Weighing scale and spatula

Procedure:

-

Prepare the 0.5% CMC Vehicle:

-

Weigh 0.5 g of CMC.

-

In a sterile beaker, add the CMC to 100 mL of sterile, deionized water while stirring continuously with a magnetic stir bar.

-

Continue stirring until the CMC is fully dissolved and the solution is clear. This may take some time. Gentle heating can aid dissolution but the solution should be cooled to room temperature before adding the compound.

-

-

Prepare the this compound Suspension:

-

Calculate the required amount of this compound based on the desired final concentration and volume. For example, for a 10 mg/mL suspension in 10 mL of vehicle, weigh 100 mg of this compound.

-

Slowly add the this compound powder to the prepared 0.5% CMC vehicle while stirring vigorously.

-

Continue stirring until a homogenous suspension is formed. The suspension should be prepared fresh daily before administration.

-

Visually inspect the suspension for any clumps and ensure it is well-mixed before each administration.

-

Administration Routes for Animal Studies

The choice of administration route depends on the experimental goals, the pharmacokinetic properties of the compound, and the animal model.[7][8] Common routes for administering FASN inhibitors in animal studies are summarized below.

| Administration Route | Description | Advantages | Considerations |

| Oral (PO) / Gavage | Administration directly into the stomach via a gavage needle.[7][9] | Mimics the clinical route for many oral drugs, suitable for long-term studies.[9] | Requires skilled personnel to avoid injury; subject to first-pass metabolism.[9][10] |

| Intraperitoneal (IP) | Injection into the peritoneal cavity.[7][9] | Rapid absorption into the systemic circulation.[9] | Risk of injuring internal organs; may not be clinically relevant.[9] |

| Intravenous (IV) | Injection directly into a vein (e.g., tail vein in mice).[7][9] | 100% bioavailability, immediate systemic circulation.[9] | Requires technical skill and animal restraint; not suitable for poorly soluble compounds. |

| Subcutaneous (SC) | Injection into the space beneath the skin.[7] | Slower absorption for a more sustained effect; can be used for depot formulations.[7] | Absorption can be variable. |

Experimental Protocols for In Vivo Administration

All animal procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).[7]

Protocol for Oral Gavage in Mice

Materials:

-

This compound suspension

-

Appropriately sized gavage needle (e.g., 20-22 gauge, 1.5-inch flexible or rigid needle for adult mice)

-

1 mL syringe

-

Animal scale

Procedure:

-

Preparation:

-

Weigh the mouse to determine the correct volume of this compound suspension to administer.

-

Thoroughly mix the this compound suspension.

-

Draw the calculated volume into the syringe with the gavage needle attached. Ensure there are no air bubbles.

-

-

Restraint:

-

Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head. The body should be supported, and the head and neck should be in a straight line.

-

-

Administration:

-

Insert the gavage needle into the mouth, slightly to one side of the oral cavity to avoid the trachea.

-

Gently advance the needle along the roof of the mouth and down the esophagus into the stomach. There should be no resistance. If resistance is met, withdraw and reposition.

-

Slowly dispense the contents of the syringe.

-

-

Post-Administration:

-

Gently remove the gavage needle.

-

Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for 5-10 minutes.[10]

-

Protocol for Intraperitoneal (IP) Injection in Mice

Materials:

-

This compound solution

-

Sterile 1 mL syringe with a 25-27 gauge needle

-

70% ethanol for disinfection

-

Animal scale

Procedure:

-

Preparation:

-

Weigh the mouse to determine the correct injection volume.

-

Draw the calculated volume of the this compound solution into the syringe.

-

-

Restraint:

-

Securely restrain the mouse, exposing the abdomen. The mouse can be held with its head tilted slightly downwards.

-

-

Administration:

-

Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.[9]

-

Wipe the injection site with 70% ethanol.

-

Insert the needle at a 15-20 degree angle.

-

Gently aspirate to ensure no blood or fluid is drawn back, which would indicate entry into a blood vessel or organ.

-

Slowly inject the solution into the peritoneal cavity.

-

-

Post-Administration:

-

Withdraw the needle and return the mouse to its cage.

-

Monitor the animal for any signs of distress.

-

Visualization of Pathways and Workflows

FASN Signaling Pathway in Cancer

Caption: Simplified FASN signaling pathway in cancer cells.

Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for an in vivo cancer model efficacy study.

Safety and Considerations

-

Animal Welfare: All procedures should be performed by trained personnel to minimize animal stress and discomfort.[8] Animals should be monitored regularly for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.

-

Toxicity: Some FASN inhibitors have been associated with side effects like weight loss.[3] It is crucial to establish a maximum tolerated dose (MTD) in preliminary studies.

-

Compound Stability: The stability of the formulated compound should be considered. Many formulations should be prepared fresh daily. Stock solutions of the compound in solvents like DMSO should be stored at -20°C or -80°C as recommended.[11]

-

Data Interpretation: The choice of animal model is critical for the relevance of the findings. Patient-derived xenograft (PDX) models are increasingly used as they may better reflect the heterogeneity of human tumors.[12]

Conclusion

The successful evaluation of a FASN inhibitor like this compound in animal models requires careful attention to formulation, administration route, and experimental design. By leveraging the knowledge gained from studies of other FASN inhibitors, researchers can develop robust protocols to assess the in vivo efficacy and therapeutic potential of new compounds targeting this important metabolic pathway. The protocols and information provided herein serve as a foundational guide for these preclinical investigations.

References

- 1. Fatty Acid Synthase: An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fatty Acid Synthase (FASN) Inhibitors as Potential Treatment for Cancer, Obesity, and Liver Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (−)-C75 | FASN | 1234694-22-4 | Invivochem [invivochem.com]

- 7. az.research.umich.edu [az.research.umich.edu]

- 8. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptsimlab.com [rjptsimlab.com]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]